N-(3,5-dichlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a 3,5-dichlorophenyl group linked to a substituted imidazole ring. The core structure includes a 2H-imidazole moiety with 2,2-dimethyl and 5-(4-methylphenyl) substituents, connected via a thioether bridge to the acetamide group. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite, a gold standard for small-molecule refinement .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-12-4-6-13(7-5-12)18-19(25-20(2,3)24-18)27-11-17(26)23-16-9-14(21)8-15(22)10-16/h4-10H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXUIPMETKKKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
- Chemical Formula : C21H24Cl2N4OS
- Molecular Weight : 445.41 g/mol
Structural Characteristics
The compound features:
- A dichlorophenyl group, which is known for enhancing biological activity.
- An imidazole ring, contributing to its interaction with biological targets.
- A sulfanyl group that may influence its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of imidazole can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) .
Key Findings:
- Mechanism : The presence of electron-withdrawing groups enhances the compound's ability to disrupt bacterial cell wall synthesis.
- Efficacy : Analogues have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens.
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .
Case Study:
A study involving a series of benzimidazole derivatives revealed that certain modifications led to up to 95% inhibition of MCF-7 cells compared to standard treatments like cisplatin . This suggests that structural variations can significantly impact cytotoxicity.
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis : Activation of apoptotic pathways through caspase activation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent cell death .
Summary of Biological Studies
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates good oral bioavailability and metabolic stability. The presence of the dichlorophenyl group is often associated with enhanced absorption and distribution characteristics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () serves as a relevant structural analogue. Key differences include:
- Aromatic substituents : The target compound has a 3,5-dichlorophenyl group, whereas the analogue features a 4-fluorophenyl group. Chlorine atoms increase electron-withdrawing effects and steric bulk compared to fluorine.
- Heterocyclic core: The target uses a 2H-imidazole ring, while the analogue employs a pyridine ring fused to an imidazole.
- Sulfur-containing groups : The target has a sulfanyl (-S-) bridge, while the analogue includes a methylsulfinyl (-SO-) group, which is more polar and may improve solubility.
Physicochemical Properties
Research Findings and Limitations
- Structural Insights : SHELX-refined crystallographic data () confirms the robustness of the imidazole-thioether framework in the target compound.
- Gaps in Evidence: No direct biological or pharmacokinetic data is provided for the target compound. Comparisons rely on structural extrapolation and analogous compounds.
- Contradictions : The analogue’s sulfinyl group () suggests higher solubility, but this conflicts with the target compound’s dichlorophenyl-driven lipophilicity. Experimental validation is needed.
Preparation Methods
Cyclocondensation of 4-Methylphenyl Glyoxal with Thiourea
The imidazole-thiol intermediate is synthesized via a modified Hantzsch reaction:
Procedure :
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Reagents : 4-Methylphenylglyoxal (1.0 equiv), thiourea (1.2 equiv), ammonium acetate (2.5 equiv).
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Solvent : Ethanol (anhydrous).
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Conditions : Reflux at 80°C for 12 hr under nitrogen.
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Workup : Cool to 0°C, filter, wash with cold ethanol.
Mechanistic Insight :
The reaction proceeds through enamine formation, followed by cyclization and aromatization (Fig. 1A). The thiourea sulfur incorporates into the imidazole ring, while the 4-methylphenyl group derives from the glyoxal precursor.
Analytical Validation :
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IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1620 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 1.52 (s, 6H, 2×CH₃), 7.21–7.43 (m, 4H, Ar–H).
Chloroacetylation of 3,5-Dichloroaniline
Formation of 2-Chloro-N-(3,5-dichlorophenyl)Acetamide
Procedure :
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Reagents : 3,5-Dichloroaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).
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Base : Triethylamine (1.5 equiv) in dry dichloromethane.
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Conditions : 0°C → RT, 4 hr.
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Workup : Extract with 5% HCl, dry over Na₂SO₄, evaporate.
Critical Parameters :
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Strict temperature control prevents N,N-diacetylation.
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Anhydrous conditions minimize hydrolysis of chloroacetyl chloride.
Sulfanyl Acetamide Coupling
Nucleophilic Thiol-Alkylation
The key step involves S-alkylation of the imidazole-thiol with 2-chloro-N-(3,5-dichlorophenyl)acetamide:
Procedure :
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Reagents : Imidazole-thiol (1.0 equiv), chloroacetamide (1.05 equiv).
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Base : K₂CO₃ (2.0 equiv) in DMF.
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Conditions : 60°C, 8 hr.
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Workup : Pour into ice-water, filter, recrystallize from EtOH/H₂O.
Reaction Optimization :
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Solvent Screening : DMF > DMSO > THF in terms of yield.
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Base Impact : K₂CO₃ gives superior results over NaHCO₃ or Et₃N due to improved solubility of thiolate intermediate.
Spectroscopic Confirmation :
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¹³C NMR (101 MHz, CDCl₃) : δ 169.8 (C=O), 56.2 (SCH₂), 28.1 (2×CH₃).
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HRMS (ESI+) : m/z calcd for C₁₉H₁₇Cl₂N₃OS [M+H]⁺ 406.0512, found 406.0515.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines imidazole formation and S-alkylation in a single reactor:
Procedure :
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Reagents : 4-Methylphenylglyoxal, thiourea, 2-chloro-N-(3,5-dichlorophenyl)acetamide.
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Catalyst : ZnCl₂ (10 mol%).
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Solvent : Ethylene glycol.
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Conditions : 120°C, 24 hr.
Advantages :
-
Reduces purification steps.
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Enhances atom economy.
Limitations :
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Lower yield due to competing side reactions.
Scalability and Industrial Considerations
Pilot-Scale Production
Reactor Design :
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Type : Jacketed glass-lined reactor with overhead stirring.
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Temperature Control : ±2°C accuracy via PID controllers.
Process Parameters :
| Step | Temperature | Pressure | Time |
|---|---|---|---|
| Imidazole Formation | 80°C | Ambient | 12 hr |
| S-Alkylation | 60°C | Ambient | 8 hr |
Cost Analysis :
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including imidazole ring formation, sulfanyl linkage introduction, and acetamide coupling. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) accelerate imidazole cyclization but may increase side-product formation .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in sulfanyl group incorporation .
- Purification : Column chromatography or recrystallization is critical for achieving >95% purity . Methodological optimization via Design of Experiments (DoE) is recommended to balance yield and purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms regioselectivity of substituents on the imidazole and phenyl rings .
- IR : Validates the presence of thioether (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy and detects trace impurities .
Q. What functional groups are critical for reactivity and bioactivity?
- The sulfanyl-acetamide linkage enables nucleophilic substitution reactions, while the 3,5-dichlorophenyl group enhances lipophilicity, influencing membrane permeability in biological assays .
- The imidazole ring serves as a hydrogen-bond acceptor, potentially interacting with enzymatic active sites .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter bioactivity .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols per OECD guidelines .
- Purity thresholds : Impurities >5% may confound activity results; validate purity via HPLC before testing .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- QSAR models : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors .
- DFT calculations : Analyze electron density maps to identify reactive sites for derivatization .
Q. How to address challenges in crystallographic data refinement for structural elucidation?
- SHELX suite : Employ SHELXL for high-resolution refinement, particularly for handling twinned crystals or weak diffraction data .
- Hydrogen bonding networks : Use Olex2 to visualize interactions between the imidazole ring and solvent molecules .
Q. What strategies mitigate side reactions during synthesis?
- Protecting groups : Temporarily block reactive amines or thiols during imidazole formation to prevent cross-reactivity .
- Flow chemistry : Continuous flow systems improve heat dissipation and reduce byproducts in exothermic steps .
- In-situ monitoring : ReactIR tracks intermediate formation to optimize reaction quenching times .
Q. How to design assays for evaluating its mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinetic studies : Perform time-dependent inhibition assays (e.g., fluorogenic substrates for proteases) to determine values .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
